molecular formula C10H11NO6S2 B2638221 Methyl 2-((4-(methylsulfonyl)-2-nitrophenyl)thio)acetate CAS No. 459199-05-4

Methyl 2-((4-(methylsulfonyl)-2-nitrophenyl)thio)acetate

Cat. No. B2638221
CAS RN: 459199-05-4
M. Wt: 305.32
InChI Key: YCBIHXWUBVQYME-UHFFFAOYSA-N
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Description

Methyl 2-(methylsulfonyl)acetate is a chemical compound with the molecular formula C5H10O4S . It is a colorless to yellow liquid . Another related compound, Methyl 2-(methylthio)acetate, has the molecular formula C4H8O2S .


Synthesis Analysis

While specific synthesis methods for “Methyl 2-((4-(methylsulfonyl)-2-nitrophenyl)thio)acetate” were not found, esters like it can generally be synthesized from carboxylic acids, acid chlorides, and acid anhydrides .


Molecular Structure Analysis

The molecular structure of a compound can be determined by its molecular formula. For example, Methyl 2-(methylsulfonyl)acetate has the molecular formula C5H10O4S .


Chemical Reactions Analysis

Esters, such as Methyl 2-(methylsulfonyl)acetate, can undergo various reactions including hydrolysis under acidic or basic conditions, trans-esterification, aminolysis, and reduction .


Physical And Chemical Properties Analysis

Methyl 2-(methylsulfonyl)acetate has a molecular weight of 166.2 g/mol, a density of 1.2590 g/mL, a boiling point of 111°C to 113°C, and a flash point of 109°C .

Scientific Research Applications

Suzuki–Miyaura Coupling

Methyl 2-((4-(methylsulfonyl)-2-nitrophenyl)thio)acetate: plays a crucial role in Suzuki–Miyaura (SM) cross-coupling reactions. SM coupling is a powerful transition metal-catalyzed carbon–carbon bond-forming reaction. Its success lies in mild reaction conditions and functional group tolerance. Specifically, MSNTA serves as an organoboron reagent, facilitating the formation of new C–C bonds. The mechanism involves oxidative addition and transmetalation, where boron groups transfer to palladium, resulting in the desired coupling product .

Anti-Inflammatory Agents

Research has explored the potential of MSNTA derivatives as anti-inflammatory agents. By inhibiting key pro-inflammatory mediators (such as prostaglandins), these compounds may offer therapeutic benefits. However, further studies are needed to optimize their efficacy while minimizing side effects .

Green Synthesis

MSNTA has been employed in green synthetic procedures. For instance, a two-step synthesis of MSNTA from anthranilic acid was developed using microwave-induced synthesis and deep eutectic solvents (DES). This approach aligns with sustainable chemistry principles, emphasizing environmentally friendly methods .

Mechanism of Action

The mechanism of action of a chemical compound depends on its intended use. For example, Thiopental, a barbiturate, is used to induce general anesthesia, treat convulsions, and reduce intracranial pressure .

Safety and Hazards

Safety data sheets provide information on the potential hazards of a chemical compound. For example, Methyl acetate is classified as highly flammable and can cause serious eye irritation .

Future Directions

The future directions of a chemical compound depend on its potential applications. While specific future directions for “Methyl 2-((4-(methylsulfonyl)-2-nitrophenyl)thio)acetate” were not found, research into similar compounds continues in various fields, including medicinal chemistry .

properties

IUPAC Name

methyl 2-(4-methylsulfonyl-2-nitrophenyl)sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO6S2/c1-17-10(12)6-18-9-4-3-7(19(2,15)16)5-8(9)11(13)14/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCBIHXWUBVQYME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=C(C=C(C=C1)S(=O)(=O)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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